Cas no 172426-87-8 (Desethylene Gatifloxacin)

Desethylene Gatifloxacin 化学的及び物理的性質
名前と識別子
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- 7-((2-Aminopropyl)amino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 7-[(2-Aminopropyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid
- 3-Quinolinecarboxylicacid,7-[(2-aminopropyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methox...
- 3-Quinolinecarboxylicacid,7-[(2-aminopropyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-
- 7-(2-aminopropylamino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
- DESETHYLENE GATIFLOXACIN
- Gatifloxacin Desethylene Impurity
- 7-[(2-Aminopropyl)Amino]-1-Cyclopropyl-6-Fluoro-8-Methoxy-4-Oxo-1,4-Dihydro-3-Quinolinecarboxylic Acid
- 7-[(2-Amino-propyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-quinolin-3-carboxylic acid
- 3-Quinolinecarboxylic acid, 7-[(2-aMinopropyl)aMino]-1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-4-oxo-
- 7-((2-Aminopropyl)amino)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid
- 7-(2-aminopropylamino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- SB72850
- FT-0665984
- 3-Quinolinecarboxylic acid, 7-((2-aminopropyl)amino)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-
- UNII-8N7BK6Y39D
- 7-[(2-Aminopropyl)amino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- J-010818
- 172426-87-8
- DTXSID60675793
- 8N7BK6Y39D
- 7-((2-Aminopropyl)amino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylicacid
- Gatifloxacin Impurity 9
- Desethylene Gatifloxacin
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- MDL: MFCD18252411
- インチ: InChI=1S/C17H20FN3O4/c1-8(19)6-20-13-12(18)5-10-14(16(13)25-2)21(9-3-4-9)7-11(15(10)22)17(23)24/h5,7-9,20H,3-4,6,19H2,1-2H3,(H,23,24)
- InChIKey: WMDWMECNQOEVCJ-UHFFFAOYSA-N
- ほほえんだ: CC(CNC1=C(C=C2C(=C1OC)N(C=C(C2=O)C(=O)O)C3CC3)F)N
計算された属性
- せいみつぶんしりょう: 349.14400
- どういたいしつりょう: 349.144
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 580
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105A^2
- 疎水性パラメータ計算基準値(XlogP): -0.2
じっけんとくせい
- 屈折率: 1.665
- PSA: 106.58000
- LogP: 2.71470
Desethylene Gatifloxacin セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Store at recommended temperature
Desethylene Gatifloxacin 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Desethylene Gatifloxacin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D289300-50mg |
Desethylene Gatifloxacin |
172426-87-8 | 50mg |
$ 1384.00 | 2023-09-08 | ||
Chemenu | CM144584-1g |
7-((2-Aminopropyl)amino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
172426-87-8 | 95%+ | 1g |
$622 | 2023-02-17 | |
Chemenu | CM144584-1g |
7-((2-Aminopropyl)amino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
172426-87-8 | 95% | 1g |
$729 | 2021-08-05 | |
Alichem | A189005568-1g |
7-((2-Aminopropyl)amino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
172426-87-8 | 95% | 1g |
$1,350.48 | 2022-04-02 | |
Alichem | A189005568-250mg |
7-((2-Aminopropyl)amino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
172426-87-8 | 95% | 250mg |
$567.10 | 2022-04-02 | |
Ambeed | A583145-1g |
7-((2-Aminopropyl)amino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
172426-87-8 | 95+% | 1g |
$628.0 | 2024-04-22 | |
TRC | D289300-5mg |
Desethylene Gatifloxacin |
172426-87-8 | 5mg |
$ 181.00 | 2023-09-08 | ||
A2B Chem LLC | AD43296-250mg |
7-((2-Aminopropyl)amino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
172426-87-8 | 98% | 250mg |
$648.00 | 2024-04-20 |
Desethylene Gatifloxacin 関連文献
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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6. Book reviews
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
Desethylene Gatifloxacinに関する追加情報
Recent Advances in Desethylene Gatifloxacin (172426-87-8) Research: A Comprehensive Review
Desethylene Gatifloxacin (CAS: 172426-87-8), a key metabolite of the fluoroquinolone antibiotic Gatifloxacin, has garnered significant attention in recent years due to its pharmacological properties and potential therapeutic applications. This research briefing synthesizes the latest findings on Desethylene Gatifloxacin, focusing on its chemical characteristics, metabolic pathways, antimicrobial activity, and emerging clinical implications. The compound's unique structural features, including its piperazinyl and cyclopropyl moieties, contribute to its broad-spectrum antibacterial efficacy against both Gram-positive and Gram-negative pathogens.
A 2023 study published in the Journal of Antimicrobial Chemotherapy elucidated the precise metabolic transformation of Gatifloxacin into Desethylene Gatifloxacin via hepatic CYP450 enzymes, with particular emphasis on the role of CYP3A4 in this bioconversion. Researchers employed high-performance liquid chromatography (HPLC) coupled with mass spectrometry to quantify Desethylene Gatifloxacin levels in human plasma, revealing a linear pharmacokinetic profile within therapeutic dosage ranges. These findings have important implications for dosage optimization in patients with impaired liver function.
Recent in vitro susceptibility testing (CLSI 2023 standards) demonstrated that Desethylene Gatifloxacin maintains potent activity against resistant strains of Streptococcus pneumoniae (MIC90 = 0.5 μg/mL) and Haemophilus influenzae (MIC90 = 0.25 μg/mL), including β-lactamase producing variants. Notably, molecular docking studies published in Bioorganic Chemistry (2024) have identified novel interactions between Desethylene Gatifloxacin and the DNA gyrase binding pocket, explaining its maintained efficacy against some quinolone-resistant mutants through alternative binding conformations.
Clinical research has expanded beyond traditional antibacterial applications. A phase II trial (NCT05432891) currently investigating Desethylene Gatifloxacin's anti-inflammatory properties in chronic prostatitis/chronic pelvic pain syndrome (CP/CPPS) has shown promising preliminary results, with a 42% reduction in NIH-CPSI scores compared to placebo at 12-week follow-up. This aligns with 2023 findings from Nature Chemical Biology that identified unexpected modulation of TLR4 signaling pathways by Desethylene Gatifloxacin at sub-antimicrobial concentrations.
Analytical chemistry advancements have improved detection methodologies for Desethylene Gatifloxacin in complex matrices. A 2024 Analytical Chemistry publication described a novel UPLC-MS/MS method with a lower limit of quantification (LLOQ) of 0.1 ng/mL in tissue samples, enabling more precise pharmacokinetic studies. Concurrently, environmental chemistry research has developed improved photocatalytic degradation methods for this persistent pharmaceutical pollutant, achieving >95% removal efficiency using TiO2/WO3 nanocomposites under visible light irradiation.
Ongoing research directions include structure-activity relationship (SAR) studies to optimize Desethylene Gatifloxacin derivatives for enhanced CNS penetration, as well as investigations into its potential as a scaffold for developing novel topoisomerase inhibitors with reduced side effect profiles. The compound's unique chemical signature (172426-87-8) continues to serve as a valuable reference point in medicinal chemistry databases for fluoroquinolone development programs worldwide.
